molecular formula C26H38N2O2 B14074642 (E)-Bis[4-(heptyloxy)phenyl]diazene CAS No. 10225-94-2

(E)-Bis[4-(heptyloxy)phenyl]diazene

Cat. No.: B14074642
CAS No.: 10225-94-2
M. Wt: 410.6 g/mol
InChI Key: XLLAUDAUNSNBON-UHFFFAOYSA-N
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Description

Diazene, bis[4-(heptyloxy)phenyl]- (9CI) is a chemical compound with the molecular formula C26H38N2O2. It is also known by other names such as 4,4’-Diheptyloxyazoxybenzene and 4,4’-Bis(heptyloxy)azoxybenzene . This compound is characterized by its unique structure, which includes two heptyloxy groups attached to a diazene core. It has a molecular weight of 410.59 g/mol .

Preparation Methods

The synthesis of Diazene, bis[4-(heptyloxy)phenyl]- (9CI) typically involves the reaction of heptyloxy-substituted aniline derivatives with nitrosating agents. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the process is carried out under controlled temperatures to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Diazene, bis[4-(heptyloxy)phenyl]- (9CI) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Diazene, bis[4-(heptyloxy)phenyl]- (9CI) has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diazene, bis[4-(heptyloxy)phenyl]- (9CI) involves its interaction with molecular targets such as enzymes and receptors. The heptyloxy groups play a crucial role in modulating its activity and binding affinity. The pathways involved may include oxidative stress response and signal transduction .

Comparison with Similar Compounds

Diazene, bis[4-(heptyloxy)phenyl]- (9CI) can be compared with other similar compounds such as:

  • 4,4’-Diheptyloxyazoxybenzene
  • 4,4’-Bis(heptyloxy)azoxybenzene
  • p-Diheptyloxyazoxybenzene
  • p,p’-Diheptyloxyazoxybenzene

These compounds share similar structural features but differ in their specific functional groups and substituents, which can influence their chemical properties and applications .

Properties

CAS No.

10225-94-2

Molecular Formula

C26H38N2O2

Molecular Weight

410.6 g/mol

IUPAC Name

bis(4-heptoxyphenyl)diazene

InChI

InChI=1S/C26H38N2O2/c1-3-5-7-9-11-21-29-25-17-13-23(14-18-25)27-28-24-15-19-26(20-16-24)30-22-12-10-8-6-4-2/h13-20H,3-12,21-22H2,1-2H3

InChI Key

XLLAUDAUNSNBON-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCC

Origin of Product

United States

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